![molecular formula C12H13ClN2 B13253795 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13253795.png)
3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of anilines This compound features a chloro-substituted aniline moiety linked to a pyrrole ring via a methyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 1-methylpyrrole.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 1-methylpyrrole with a suitable reagent to introduce a methyl group at the nitrogen atom.
Coupling Reaction: The intermediate is then coupled with 3-chloroaniline using a coupling reagent such as a palladium catalyst under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is employed in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules for research purposes.
作用機序
The mechanism of action of 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence cellular signaling pathways, such as those involved in apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Similar Compounds
- 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridine
- 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene
Uniqueness
3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to the presence of both chloro and pyrrole groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC名 |
3-chloro-N-[(1-methylpyrrol-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H13ClN2/c1-15-7-3-6-12(15)9-14-11-5-2-4-10(13)8-11/h2-8,14H,9H2,1H3 |
InChIキー |
TYSGTVSHBWLMCV-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1CNC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13253714.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13253724.png)
![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)
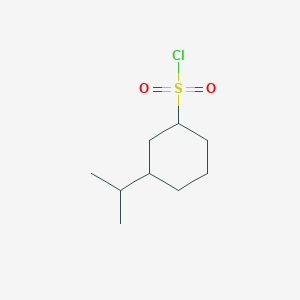
![(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13253740.png)
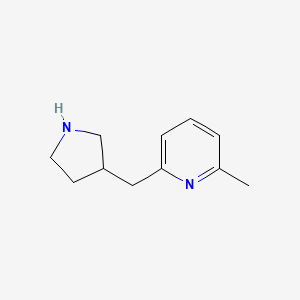
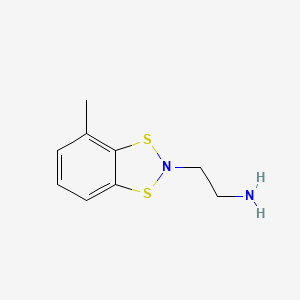
![tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B13253759.png)
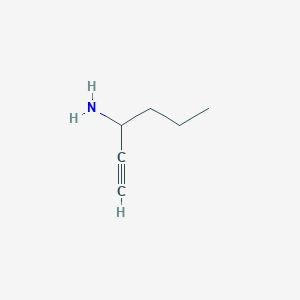

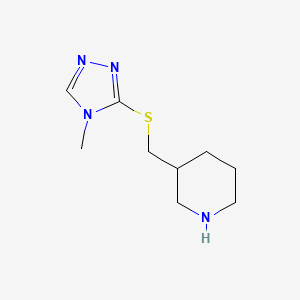
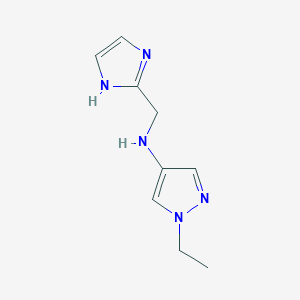
![3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13253777.png)

